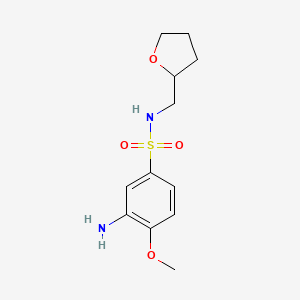
3-amino-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide: is an organic compound with the molecular formula C12H18N2O4S. It is characterized by the presence of an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring, along with an oxolan-2-ylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-methoxyaniline to produce 3-nitro-4-methoxyaniline. This intermediate is then reduced to 3-amino-4-methoxyaniline. The final step involves the sulfonation of 3-amino-4-methoxyaniline with oxolan-2-ylmethyl sulfonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in 3-amino-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group using reducing agents like hydrazine hydrate.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrazine hydrate or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro intermediates to amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the development of new organic materials with specific properties.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical agent.
- Evaluated for its antimicrobial and anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the formulation of advanced materials for various industrial applications .
Mechanism of Action
The mechanism of action of 3-amino-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The oxolan-2-ylmethyl substituent may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
3-amino-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide: Similar structure but with a different substituent on the sulfonamide group.
3-amino-4-methoxybenzenesulfonamide: Lacks the oxolan-2-ylmethyl substituent, resulting in different chemical and biological properties.
Uniqueness:
- The presence of the oxolan-2-ylmethyl substituent in 3-amino-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide distinguishes it from other similar compounds. This unique feature may enhance its stability, bioavailability, and interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H18N2O4S |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
3-amino-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18N2O4S/c1-17-12-5-4-10(7-11(12)13)19(15,16)14-8-9-3-2-6-18-9/h4-5,7,9,14H,2-3,6,8,13H2,1H3 |
InChI Key |
GNXVUKZUPVKFRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B13868621.png)
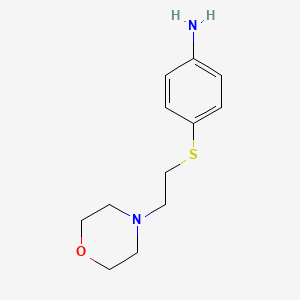
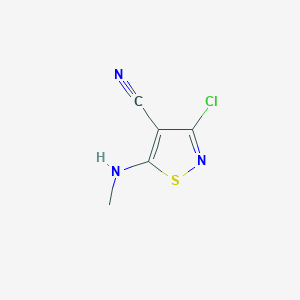
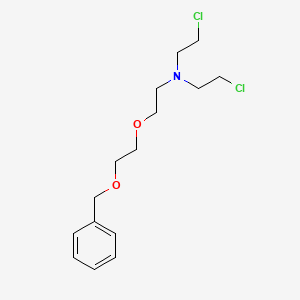
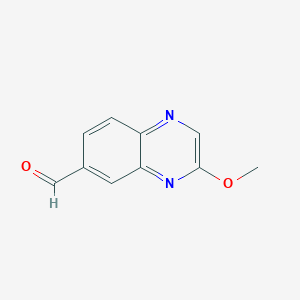
![7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine](/img/structure/B13868680.png)
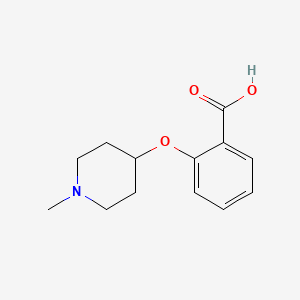
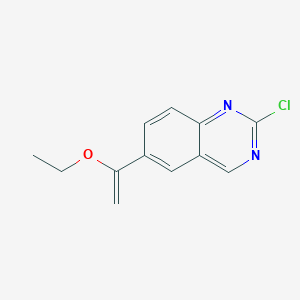
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13868695.png)

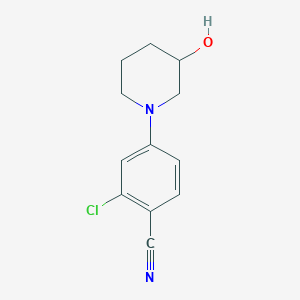
![Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate](/img/structure/B13868712.png)
![[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)

